2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Description
This compound is a pyridine-based carboxamide derivative with a sulfanyl-linked acetamidopyridine substituent and a trifluoromethoxyphenyl group. Its structure features two pyridine rings: one substituted with an acetamido group at the 6-position and a sulfur bridge at the 3-position, and another linked via a carboxamide group to a para-trifluoromethoxy-substituted phenyl ring.
Properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3S/c1-12(28)26-17-9-8-15(11-25-17)31-19-16(3-2-10-24-19)18(29)27-13-4-6-14(7-5-13)30-20(21,22)23/h2-11H,1H3,(H,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKLOWQFBYIIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and functional groups.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of pyridine-carboxamide derivatives with sulfur-containing linkers. Below is a comparative analysis with structurally related compounds from the literature:
Pharmacokinetic (PK) and Pharmacodynamic (PD) Comparisons
- Lipophilicity (LogP): The target compound’s trifluoromethoxy group (LogP ~2.1) provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, trifluoroethylamino-substituted furopyridines (e.g., ) exhibit higher LogP (~3.0), which may lead to increased plasma protein binding but reduced aqueous solubility .
- Metabolic Stability:
The acetamido group in the target compound is less prone to oxidative metabolism compared to the cyclopropyl carbamoyl groups in analogues , which are susceptible to CYP450-mediated degradation.
Research Findings and Limitations
- Synthetic Routes:
The target compound’s synthesis likely involves coupling 6-acetamidopyridin-3-thiol with a pre-functionalized pyridine-3-carboxamide intermediate, similar to methods described for furopyridine analogues . However, the sulfur bridge introduces challenges in regioselectivity during coupling. - Biological Data Gaps: No published IC₅₀ or in vivo efficacy data are available for the target compound. In contrast, furopyridine derivatives have demonstrated nanomolar potency in kinase inhibition assays .
Biological Activity
The compound 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide , with the CAS number 338962-76-8 , is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 558.96 g/mol . The chemical structure features a pyridine ring substituted with various functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 338962-76-8 |
| Molecular Formula | C26H18ClF3N4O3S |
| Molar Mass | 558.96 g/mol |
Anticonvulsant Properties
Recent studies have demonstrated that derivatives of pyridine, including the compound , exhibit significant anticonvulsant properties. These effects are primarily attributed to the compound's ability to modulate neurotransmitter systems involved in seizure activity. For instance, in animal models, it has been shown to antagonize pentylenetetrazole-induced seizures, indicating a potential role as an anticonvulsant agent .
Psychotropic Effects
The compound has also been evaluated for its psychotropic effects, revealing anxiolytic and antidepressant activities. In behavioral tests, it exhibited effects comparable to established anxiolytics such as diazepam. The pharmacological profile suggests that it may enhance GABAergic transmission or influence serotonin pathways, which are critical for mood regulation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of the compound. The thioether linkage and the acetamido group are essential for enhancing its binding affinity to biological targets. Modifications in these regions can lead to variations in potency and selectivity against different receptors .
Synthesis and Evaluation
A series of thioalkyl derivatives were synthesized to evaluate their biological spectrum. The synthesized compounds were subjected to a battery of tests assessing their neurotropic activity, including anticonvulsant, sedative, and anxiolytic properties. Notably, some derivatives exhibited up to four times greater anxiolytic activity compared to diazepam .
Toxicity Assessment
Toxicity studies revealed that the compound exhibits low toxicity profiles at therapeutic doses, with no significant muscle relaxation effects noted. This characteristic is crucial for developing safe therapeutic agents for treating anxiety and depression without compromising motor function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
